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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison and supporting experimental data to validate that YKL-04-085 is devoid

of kinase inhibitory activity. This analysis is crucial for interpreting its biological effects and

potential therapeutic applications.

YKL-04-085 was developed from the covalent Bruton's tyrosine kinase (BTK) inhibitor, QL47.

[1][2] A key structural modification, the removal of a critical nitrogen atom required for hydrogen

bonding to the kinase hinge region, was intended to abrogate kinase activity while retaining

other biological functions.[3] This guide presents the data that confirms the success of this

molecular design.

Comparative Analysis of Kinase Inhibition
The most direct method to validate the inertness of YKL-04-085 towards kinases is a direct

comparison with its kinase-active precursor, QL47. While both compounds exhibit potent

antiviral activity, their kinase inhibition profiles are strikingly different.

Broad-Spectrum Kinase Profiling
A comprehensive screen of YKL-04-085 against a panel of 468 kinases using the

KINOMEscan® platform revealed a stark lack of interaction.[1][3] At a concentration of 10 µM,

a concentration at which many off-target effects of kinase inhibitors are observed, YKL-04-085
did not exhibit significant binding to any of the kinases tested.[3]
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In contrast, its parent compound, QL47, is a known potent and covalent inhibitor of BTK and

other Tec-family kinases.[1] This fundamental difference underscores the successful elimination

of kinase-directed activity in YKL-04-085.

The following diagram illustrates the chemical evolution from a kinase inhibitor to a molecule

devoid of this activity.
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Caption: Derivation of YKL-04-085 from QL47 and their distinct kinase inhibition profiles.

Quantitative Assessment of Kinase Inhibition
To further quantify the lack of kinase inhibition, enzymatic assays were performed for specific

kinases that showed minimal interaction in the initial broad-spectrum screen. The results,

summarized in the table below, confirm the absence of significant inhibitory activity for YKL-04-
085.
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Kinase Target Assay Type
YKL-04-085 IC50
(µM)

QL47 IC50 (µM)

DDR1
LanthaScreen™

Binding Assay
> 10 Not Reported

DDR2
LanthaScreen™

Binding Assay
> 10 Not Reported

PIM1
Z'-LYTE™ Activity

Assay
> 10 Not Reported

PIM2
Z'-LYTE™ Activity

Assay
> 10 Not Reported

BTK
Z'-LYTE™ Activity

Assay
> 10

Potent Covalent

Inhibitor

BMX
Z'-LYTE™ Activity

Assay
> 10

Potent Covalent

Inhibitor

Table 1: Comparative IC50 Values for YKL-04-085 and QL47. Data for YKL-04-085 from Liang

et al. (2017).[3] QL47 is described as a potent covalent inhibitor of BTK and BMX.

The data clearly demonstrates that YKL-04-085 does not inhibit these kinases at

concentrations up to 10 µM, a concentration significantly higher than its antiviral effective

concentrations.[3]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and

comprehensive understanding.

KINOMEscan® Selectivity Profiling
The KINOMEscan® assay platform is a competition-based binding assay that quantitatively

measures the interaction between a compound and a large panel of kinases.

Assay Principle: The assay relies on the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The amount of
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kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag

fused to the kinase.

Procedure:

A panel of 468 kinases, each tagged with a unique DNA identifier, is used.

YKL-04-085 was prepared at a final concentration of 10 µM in 1% DMSO.

The compound is incubated with the kinase panel and the immobilized ligand.

After equilibration, the amount of kinase bound to the solid support is quantified using

qPCR.

The results are reported as a percent of the DMSO control, where a lower percentage

indicates stronger binding of the test compound.

The general workflow for this type of screening is depicted below.
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Caption: Simplified workflow of the KINOMEscan® competition binding assay.

LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for

measuring inhibitor binding to the ATP site of a kinase.

Assay Principle: The assay measures the displacement of a fluorescently labeled, ATP-

competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-

tag antibody to the kinase and the tracer to the ATP site results in a high FRET signal.

Compound binding disrupts this interaction, leading to a decrease in the FRET signal.
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Procedure:

Reactions were set up in a 384-well plate.

Serial dilutions of YKL-04-085 were incubated with the kinase (DDR1 or DDR2) and the

Eu-labeled anti-tag antibody.

The Alexa Fluor™ 647-labeled tracer was then added to initiate the binding reaction.

The plate was incubated for 1 hour at room temperature.

TR-FRET signals were measured on a compatible plate reader.

IC50 values were determined from the dose-response curves.

Z'-LYTE™ Kinase Activity Assay
The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the

phosphorylation of a peptide substrate.

Assay Principle: The assay uses a peptide substrate labeled with two different fluorophores.

When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a

specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the

fluorophores and disrupting the FRET signal.

Procedure:

The kinase reaction was initiated by incubating the kinase (PIM1, PIM2, BTK, or BMX)

with ATP and the FRET-peptide substrate in the presence of various concentrations of

YKL-04-085.

The reaction was allowed to proceed for 1 hour.

A development reagent containing the site-specific protease was added, and the mixture

was incubated for another hour.

The FRET signal was measured using a fluorescence plate reader.
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The ratio of emissions from the two fluorophores was used to calculate the percent of

phosphorylation, and IC50 values were determined.

Conclusion
The comprehensive kinase screening and specific enzymatic assay data presented in this

guide unequivocally demonstrate that YKL-04-085 is devoid of kinase inhibitory activity. The

comparison with its parent compound, QL47, a potent BTK inhibitor, highlights the success of

the rational drug design approach to eliminate kinase binding. This validation is critical for

researchers investigating the biological mechanisms of YKL-04-085, as it allows for the

confident conclusion that its observed effects are not mediated by the inhibition of protein

kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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